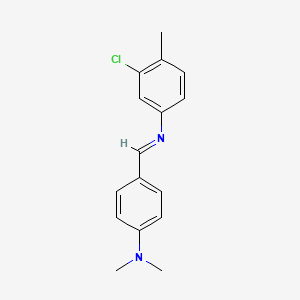
alpha-(3-Chloro-P-tolylimino)-N,N-dimethyl-P-toluidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(3-Chloro-P-tolylimino)-N,N-dimethyl-P-toluidine is an organic compound with a complex structure. It is known for its applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a chloro group and a dimethylamino group attached to a tolyl ring, making it a versatile molecule for various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3-Chloro-P-tolylimino)-N,N-dimethyl-P-toluidine typically involves the reaction of 3-chloro-p-toluidine with N,N-dimethyl-p-toluidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed in precise proportions. The reaction conditions are optimized to maximize the yield and minimize the production of by-products. The final product is then purified using techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
Alpha-(3-Chloro-P-tolylimino)-N,N-dimethyl-P-toluidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated or hydroxylated products, while reduction typically produces amines.
科学研究应用
Alpha-(3-Chloro-P-tolylimino)-N,N-dimethyl-P-toluidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which alpha-(3-Chloro-P-tolylimino)-N,N-dimethyl-P-toluidine exerts its effects involves interactions with specific molecular targets. The chloro and dimethylamino groups play a crucial role in its reactivity and binding to target molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems.
相似化合物的比较
Similar Compounds
- 3-Chloro-4-methylphenylisocyanate
- 3-Chloro-4-methylphenylamine
- N,N-Dimethyl-3-chloro-4-methylbenzeneamine
Uniqueness
Alpha-(3-Chloro-P-tolylimino)-N,N-dimethyl-P-toluidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
103682-86-6 |
|---|---|
分子式 |
C16H17ClN2 |
分子量 |
272.77 g/mol |
IUPAC 名称 |
4-[(3-chloro-4-methylphenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H17ClN2/c1-12-4-7-14(10-16(12)17)18-11-13-5-8-15(9-6-13)19(2)3/h4-11H,1-3H3 |
InChI 键 |
SMYMWAKHEINVMW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)N(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B11966542.png)
![methyl N-[5-methoxy-2-({4-methoxy-2-[(methoxycarbonyl)amino]phenyl}diselanyl)phenyl]carbamate](/img/structure/B11966543.png)
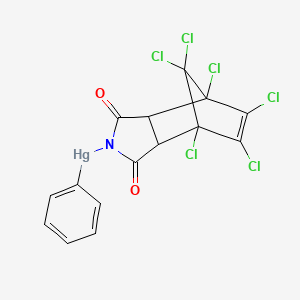
![allyl (2E)-2-(4-ethoxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966565.png)
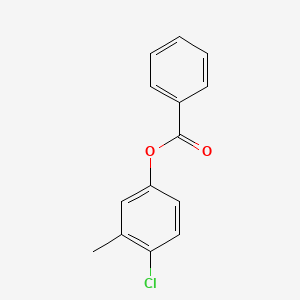

![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966594.png)
![5-(2-Methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966599.png)
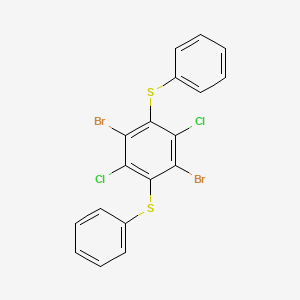


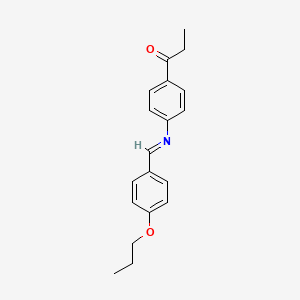
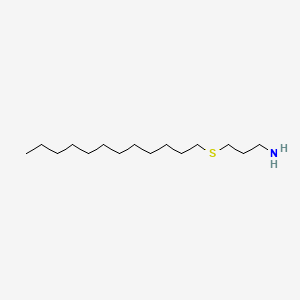
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11966636.png)
